molecular formula C18H14Cl2N2O3 B15077873 (2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile

(2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile

Cat. No.: B15077873
M. Wt: 377.2 g/mol
InChI Key: LZCXOSGWRVHJPG-XFXZXTDPSA-N
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Description

The compound (2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile is a synthetic organic molecule characterized by its complex structure, which includes a dichlorophenyl group, a furan ring, a morpholinylcarbonyl group, and a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 2,4-dichlorophenyl-substituted acetylenic compound.

    Introduction of the morpholinylcarbonyl group: This step involves the reaction of the furan derivative with morpholine and a suitable carbonylating agent, such as phosgene or triphosgene, under controlled conditions.

    Formation of the propenenitrile moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine or amide derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile involves its interaction with specific molecular targets. The dichlorophenyl and furan moieties allow for binding to hydrophobic pockets in proteins, while the morpholinylcarbonyl group can form hydrogen bonds with amino acid residues. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

Uniqueness

(2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile is unique due to its combination of a dichlorophenyl group, a furan ring, and a morpholinylcarbonyl group

Properties

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2 g/mol

IUPAC Name

(Z)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C18H14Cl2N2O3/c19-13-1-3-15(16(20)10-13)17-4-2-14(25-17)9-12(11-21)18(23)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2/b12-9-

InChI Key

LZCXOSGWRVHJPG-XFXZXTDPSA-N

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N

Origin of Product

United States

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